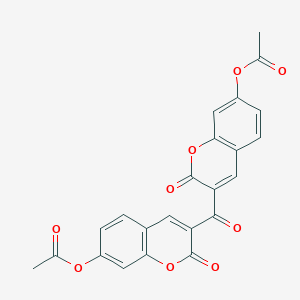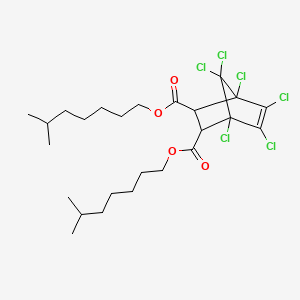![molecular formula C8H10O B14452888 1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene CAS No. 73654-32-7](/img/structure/B14452888.png)
1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethyl-7-oxabicyclo[410]hepta-2,4-diene is a bicyclic organic compound with the molecular formula C₈H₁₀O It is characterized by its unique structure, which includes a seven-membered ring with an oxygen atom and two methyl groups at positions 1 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is typically carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,6-dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially leading to the modulation of biological processes. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dimethyl-1,3,5-cyclohexatriene 1,2-oxide
- 1,6-Dimethylbenzene oxide
- 7-Oxabicyclo[4.1.0]heptane
Uniqueness
1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene stands out due to its specific substitution pattern and the presence of an oxygen atom in the bicyclic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
| 73654-32-7 | |
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
1,6-dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C8H10O/c1-7-5-3-4-6-8(7,2)9-7/h3-6H,1-2H3 |
InChI-Schlüssel |
BLNGVSNTBOHTLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C=CC=CC1(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)


![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)



